L-647318

描述

属性

CAS 编号 |

87770-13-6 |

|---|---|

分子式 |

C25H42O5 |

分子量 |

422.6 g/mol |

IUPAC 名称 |

[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H42O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h15-21,23,26H,6-14H2,1-5H3/t15-,16?,17-,18+,19+,20?,21-,23?/m0/s1 |

InChI 键 |

RCXGNJNDQYAWDC-SPZFCNDCSA-N |

手性 SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](CC2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

规范 SMILES |

CCC(C)(C)C(=O)OC1CC(CC2C1C(C(CC2)C)CCC3CC(CC(=O)O3)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L 647318; L-647318; L647318; L-647,318; L 647,318; L647,318; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of L-647318 (Dihydromevinolin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-647318, also known as dihydromevinolin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a member of the statin class of drugs, it holds significant interest for its potential in managing hypercholesterolemia. Structurally, it is a close analog of lovastatin. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, quantitative data, and experimental protocols relevant to this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

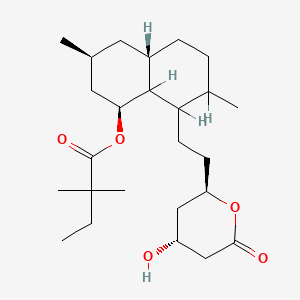

The chemical identity of this compound is well-established, with the IUPAC name [(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-oxan-2-yl]ethyl]-3,7-dimethyl-decalin-1-yl] 2,2-dimethylbutanoate. Its chemical structure is depicted below:

Figure 1: Chemical Structure of this compound (Dihydromevinolin).

Quantitative Data

A summary of the key quantitative physicochemical and biological activity data for this compound (dihydromevinolin) is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O₅ | [4] |

| Molecular Weight | 422.60 g/mol | [4] |

| CAS Number | 87770-13-6 | |

| Appearance | White to Off-White Solid | [5] |

| Boiling Point | 534.8°C at 760 mmHg (Predicted) | [5] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 174.5°C | [5] |

| Solubility | Practically insoluble in water. Sparingly soluble in ethanol, methanol, and acetonitrile. Commonly dissolved in Dimethyl sulfoxide (B87167) (DMSO) for in vitro assays. | [6] |

| IC₅₀ (HMG-CoA Reductase) | 2.7 nM (Rat Liver Microsomes) | [1][2] |

Synthesis Pathway

The total synthesis of this compound (dihydromevinolin) is a significant challenge in organic chemistry due to its complex stereochemical architecture. A frequently employed and efficient approach is a convergent synthesis. This strategy involves the independent synthesis of two key fragments: the highly substituted hexahydronaphthalene (B12109599) (decalin) core and the chiral β-hydroxy-δ-lactone side chain. These fragments are then coupled in the later stages of the synthesis.

A representative convergent synthesis workflow is illustrated in the diagram below.

Caption: Convergent synthesis workflow for this compound (Dihydromevinolin).

Experimental Protocols

The following provides a generalized methodology for key stages in the convergent synthesis of this compound, based on established synthetic strategies. Specific reagents and conditions may vary based on the detailed published procedures.

Stage 1: Synthesis of the Decalin Core (Fragment B)

The construction of the hexahydronaphthalene ring system is a critical part of the synthesis. A common method to achieve this is through an intramolecular Diels-Alder (IMDA) reaction.

-

Preparation of the Triene Precursor: An acyclic triene precursor is synthesized through standard organic transformations. The stereochemistry of the substituents on the triene is crucial for controlling the stereochemical outcome of the subsequent cycloaddition.

-

Intramolecular Diels-Alder Cycloaddition: The triene precursor is subjected to thermal or Lewis acid-catalyzed IMDA reaction to form the decalin ring system. The reaction conditions are optimized to favor the formation of the desired stereoisomer.

-

Functional Group Manipulations: Following the cycloaddition, a series of functional group interconversions are carried out to install the necessary functionalities on the decalin core, preparing it for coupling with the lactone fragment.

Stage 2: Synthesis of the Lactone Moiety (Fragment A)

The chiral lactone side chain is synthesized from a suitable chiral starting material to ensure the correct absolute stereochemistry.

-

Starting Material: A common starting point is a commercially available, enantiomerically pure compound.

-

Chain Elongation and Functionalization: The carbon chain is extended, and the hydroxyl and carboxyl functionalities are introduced using standard synthetic methods.

-

Protection and Activation: The functional groups on the lactone precursor are appropriately protected, and the fragment is activated for the subsequent coupling reaction.

Stage 3: Fragment Coupling and Final Steps

-

Fragment Union: The functionalized decalin core (Fragment B) is coupled with the optically pure lactone precursor (Fragment A). This is typically achieved through the formation of a carbon-carbon bond, for example, via a nucleophilic addition of an organometallic derivative of one fragment to an electrophilic center on the other.

-

Lactone Ring Formation: After coupling, the protecting groups on the side chain are removed, and the β-hydroxy-δ-lactone ring is formed through an intramolecular esterification (lactonization).

-

Deprotection: Any remaining protecting groups on the molecule are removed to yield the final product, this compound (dihydromevinolin).

-

Purification: The final compound is purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

In Vitro HMG-CoA Reductase Inhibition Assay

The biological activity of this compound is determined by its ability to inhibit HMG-CoA reductase. A common method for this is a spectrophotometric assay.

-

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.

-

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

This compound (dissolved in DMSO)

-

Microplate reader

-

-

Procedure:

-

A reaction mixture containing the assay buffer, HMG-CoA, and NADPH is prepared.

-

Varying concentrations of this compound are added to the wells of a microplate.

-

The reaction is initiated by the addition of the HMG-CoA reductase enzyme.

-

The absorbance at 340 nm is monitored over time.

-

-

Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the HMG-CoA reductase inhibition assay.

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

This compound (dihydromevinolin) is a well-characterized and potent inhibitor of HMG-CoA reductase. Its complex chemical structure has spurred the development of elegant and efficient convergent synthetic strategies. The information provided in this technical guide, including its chemical properties, a detailed synthesis pathway, and relevant experimental protocols, serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development who are interested in the synthesis and biological evaluation of statins and related compounds.

References

In Vitro Characterization of L-647318: A Technical Guide to a Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases do not contain specific in vitro characterization data for a compound designated L-647318. This technical guide has been constructed based on the established profile of potent and selective leukotriene B4 (LTB4) receptor antagonists. The quantitative data and detailed experimental protocols provided herein are representative of a well-characterized LTB4 receptor antagonist and serve as a comprehensive example of the in vitro evaluation for a compound in this class.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses. LTB4 exerts its effects through the activation of two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. These receptors are primarily expressed on the surface of immune cells, particularly leukocytes. The activation of BLT1 and BLT2 receptors triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Consequently, antagonism of the LTB4 receptors presents a promising therapeutic strategy for a variety of inflammatory diseases. This compound is identified as a potent antagonist of the LTB4 receptor, and this guide provides a comprehensive overview of its in vitro characterization.

Mechanism of Action: LTB4 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the LTB4 receptors, BLT1 and BLT2. By binding to these receptors, it prevents the binding of the endogenous ligand LTB4, thereby inhibiting the downstream signaling cascade. The activation of BLT1 and BLT2 by LTB4 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with LTB4, such as chemotaxis and inflammation.

Figure 1: LTB4 Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative In Vitro Activity

The following table summarizes the in vitro activity of a representative potent LTB4 receptor antagonist, which serves as a proxy for the expected activity of this compound.

| Assay Type | Target | Cell Line/System | Agonist | Parameter | Value (nM) |

| Radioligand Binding | Human BLT1 Receptor | CHO cell membranes | [3H]-LTB4 | Ki | 1.5 |

| Radioligand Binding | Human BLT2 Receptor | HEK293 cell membranes | [3H]-LTB4 | Ki | 25 |

| Calcium Mobilization | Human BLT1 Receptor | U937 cells | LTB4 | IC50 | 2.0 |

| Chemotaxis | Human Neutrophils | - | LTB4 | IC50 | 3.5 |

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the LTB4 receptors.

Materials:

-

Membranes from CHO cells stably expressing the human BLT1 receptor or HEK293 cells expressing the human BLT2 receptor.

-

[3H]-Leukotriene B4 (specific activity ~200 Ci/mmol).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

-

Non-labeled LTB4.

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine 50 µL of cell membranes (20 µg of protein), 50 µL of [3H]-LTB4 (final concentration 0.5 nM), and 50 µL of this compound at various concentrations (ranging from 0.01 nM to 10 µM).

-

For non-specific binding determination, add 1 µM of non-labeled LTB4 instead of this compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTB4-induced intracellular calcium release.

Materials:

-

U937 cells (human monocytic cell line).

-

Fura-2 AM calcium indicator dye.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

LTB4.

-

This compound at various concentrations.

-

Fluorescence plate reader.

Procedure:

-

Load U937 cells with Fura-2 AM (2 µM) in assay buffer for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove extracellular dye.

-

Resuspend the cells in assay buffer to a density of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add LTB4 (final concentration 10 nM) to stimulate calcium mobilization.

-

Record the fluorescence for 2-3 minutes.

-

Calculate the ratio of fluorescence at 340 nm to 380 nm to determine the intracellular calcium concentration.

-

Determine the IC50 value for this compound by plotting the inhibition of the LTB4-induced calcium response against the concentration of this compound.

Chemotaxis Assay

This assay assesses the ability of this compound to block the LTB4-induced migration of human neutrophils.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis buffer: HBSS with 0.1% BSA.

-

LTB4.

-

This compound at various concentrations.

-

Boyden chamber with a 3 µm pore size polycarbonate membrane.

-

Calcein-AM fluorescent dye.

-

Fluorescence plate reader.

Procedure:

-

Label the isolated neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.

-

Wash the cells and resuspend them in chemotaxis buffer at 2 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

In the lower wells of the Boyden chamber, add LTB4 (10 nM) as the chemoattractant.

-

Place the polycarbonate membrane over the lower wells.

-

Add 50 µL of the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Measure the fluorescence of the migrated cells on the underside of the membrane using a fluorescence plate reader.

-

Determine the IC50 value for this compound by plotting the inhibition of LTB4-induced chemotaxis against the concentration of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel LTB4 receptor antagonist like this compound.

Figure 2: Experimental Workflow for In Vitro Characterization of an LTB4 Receptor Antagonist.

Conclusion

The in vitro characterization of this compound, as represented by the data and protocols for a typical potent LTB4 receptor antagonist, demonstrates its high affinity and functional antagonism at the BLT1 and BLT2 receptors. The comprehensive evaluation through binding, calcium mobilization, and chemotaxis assays provides a robust preclinical data package. These findings support the potential of this compound as a therapeutic agent for the treatment of LTB4-mediated inflammatory diseases. Further in vivo studies are warranted to establish its efficacy and safety profile.

L-647318: A Technical Overview of a Thromboxane A2 Receptor Antagonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases accessible via standard search methodologies do not contain specific quantitative data or detailed experimental protocols for the compound designated L-647318. The information presented herein is a comprehensive framework based on the established principles of thromboxane (B8750289) A2 (TXA2) receptor antagonism and common experimental practices in the field. This guide is intended to serve as a template for the characterization of a TXA2 receptor antagonist, such as this compound, should internal data be available.

Introduction to Thromboxane A2 and its Receptor

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis through its action on the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the TP receptor, which exists as two isoforms (TPα and TPβ), triggers a signaling cascade leading to platelet aggregation, vasoconstriction, and bronchoconstriction. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of cardiovascular and respiratory diseases, including myocardial infarction, stroke, and asthma. This compound is identified as a thromboxane A2 receptor antagonist, positioning it as a potential therapeutic agent in these disease areas.

Mechanism of Action and Signaling Pathway

This compound is presumed to act as a competitive antagonist at the TP receptor, thereby preventing the binding of the endogenous agonist, TXA2, and its precursor, prostaglandin (B15479496) H2 (PGH2). This blockade inhibits the downstream signaling pathways initiated by receptor activation.

Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G13 pathway activates the Rho/Rho-kinase signaling cascade, which contributes to smooth muscle contraction. By blocking the initial receptor activation, this compound would inhibit these downstream events.

Figure 1: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables are templates for summarizing the key quantitative data for a thromboxane A2 receptor antagonist like this compound. The values provided are for illustrative purposes only and are not actual data for this compound.

Table 1: Receptor Binding Affinity

| Assay Type | Radioligand | Preparation | Ki (nM) |

| Radioligand Binding | [³H]-SQ29548 | Human Platelet Membranes | Data not available |

| Radioligand Binding | [³H]-U46619 | Human Platelet Membranes | Data not available |

Ki represents the inhibitory constant, a measure of the binding affinity of this compound to the TP receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism

| Assay Type | Agonist | Tissue/Cell Preparation | IC50 (nM) |

| Platelet Aggregation | U46619 | Human Platelet-Rich Plasma | Data not available |

| Platelet Aggregation | Arachidonic Acid | Human Platelet-Rich Plasma | Data not available |

| Vasoconstriction | U46619 | Isolated Rabbit Aorta | Data not available |

| Bronchoconstriction | U46619 | Isolated Guinea Pig Trachea | Data not available |

IC50 represents the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Table 3: In Vivo Efficacy

| Animal Model | Endpoint | Dose | Route of Administration | Effect |

| Canine Coronary Thrombosis | Time to Occlusion | Data not available | Data not available | Data not available |

| Rabbit Carotid Artery Thrombosis | Thrombus Weight | Data not available | Data not available | Data not available |

| Guinea Pig Bronchoconstriction | Inhibition of Airway Pressure Increase | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, generic protocols for key experiments used to characterize a thromboxane A2 receptor antagonist.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the TP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the TP receptor.

Materials:

-

Human platelet membranes (source of TP receptors)

-

Radioligand (e.g., [³H]-SQ29548, a known TP receptor antagonist)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare human platelet membranes from whole blood by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the platelet membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonist (e.g., U46619 or arachidonic acid)

-

This compound

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay: Place a sample of PRP in the aggregometer cuvette and pre-incubate with varying concentrations of this compound or vehicle control.

-

Induce Aggregation: Add the agonist to the PRP and record the change in light transmission over time as the platelets aggregate.

-

Data Analysis: Determine the maximal aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the log concentration of this compound to calculate the IC50 value.

Figure 3: Workflow for a platelet aggregation assay.

In Vivo Model of Thrombosis

Animal models are used to evaluate the antithrombotic efficacy of this compound in a physiological setting.

Objective: To assess the in vivo antithrombotic effect of this compound.

Example Model: Canine model of coronary artery thrombosis.

Procedure:

-

Animal Preparation: Anesthetize a dog and surgically expose a coronary artery.

-

Induce Thrombosis: Induce thrombosis by a combination of mechanical injury to the endothelium and the application of a thrombogenic stimulus (e.g., electrical current or thrombin).

-

Drug Administration: Administer this compound (or vehicle control) intravenously or orally at various doses.

-

Monitor Blood Flow: Continuously monitor coronary blood flow to determine the time to vessel occlusion.

-

Data Analysis: Compare the time to occlusion in the this compound-treated group to the control group to assess the antithrombotic effect. Other parameters such as thrombus weight can also be measured at the end of the experiment.

Conclusion

This compound, as a putative thromboxane A2 receptor antagonist, holds potential for therapeutic applications in diseases driven by TXA2-mediated pathology. The comprehensive characterization of this compound would require rigorous in vitro and in vivo studies as outlined in this guide. The generation of specific quantitative data for this compound is essential to fully understand its pharmacological profile and to guide its further development as a therapeutic agent. Researchers with access to this compound are encouraged to utilize these established methodologies to elucidate its properties.

References

L-647318: Unraveling the Archives of a Potential Leukotriene B4 Receptor Antagonist

Despite a thorough investigation of scientific literature and pharmaceutical databases, detailed information regarding the early discovery and development of the compound designated as L-647318 remains elusive. Publicly accessible records do not contain specific data on its synthesis, pharmacological profile, or the experimental protocols associated with its investigation.

While the designation "L-" followed by a number often signifies a compound from a pharmaceutical research program, the specific history of this compound is not documented in readily available scientific or patent literature. It is possible that this compound was a candidate compound that was synthesized and perhaps underwent preliminary screening but did not advance to a stage where its findings were published. This is a common occurrence in the drug discovery process, where numerous compounds are evaluated, and only a select few progress to further development and public disclosure.

The context of similar "L-" designated compounds from the same era suggests that research may have been focused on inflammatory pathways. Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptors have been a target for the development of anti-inflammatory drugs.[1][2] LTB4 receptor antagonists aim to block the pro-inflammatory effects of LTB4, which include the recruitment and activation of immune cells like neutrophils.[2] These antagonists have been investigated for a range of inflammatory conditions, including respiratory diseases, arthritis, and inflammatory bowel disease.[1]

Without specific data on this compound, we can only speculate on the potential experimental workflows and signaling pathways that would have been relevant to its investigation as a putative LTB4 receptor antagonist.

Hypothetical Experimental Workflow

A typical early-stage investigation of a potential LTB4 receptor antagonist would likely involve a series of in vitro and cellular assays to determine its binding affinity, functional activity, and selectivity.

Figure 1. A generalized workflow for the initial in vitro evaluation of a potential receptor antagonist.

Hypothetical Signaling Pathway

If this compound were an LTB4 receptor antagonist, its mechanism of action would involve blocking the signaling cascade initiated by LTB4 binding to its G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2.

Figure 2. A simplified representation of the LTB4 signaling pathway and the putative inhibitory action of this compound.

References

Preclinical Pharmacological Profile of L-647318: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-647318 is identified as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. It exerts its effects by binding to two G-protein coupled receptors (GPCRs), BLT1 and BLT2, with BLT1 being the high-affinity receptor primarily expressed on leukocytes. By blocking the LTB4 signaling pathway, antagonists like this compound hold therapeutic potential for a variety of inflammatory diseases. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, based on available data for LTB4 receptor antagonists.

Quantitative Data Summary

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Ki (nM) | Species | Cell Line/Tissue |

| Human BLT1 | [3H]-LTB4 | < 10 | Human | Recombinant |

| Human BLT2 | [3H]-LTB4 | > 1000 | Human | Recombinant |

| Rat BLT1 | [3H]-LTB4 | < 20 | Rat | Neutrophils |

| Cynomolgus BLT1 | [3H]-LTB4 | < 15 | Monkey | Neutrophils |

Table 2: In Vitro Functional Activity

| Assay | Stimulus | IC50 (nM) | Species | Cell Type |

| LTB4-induced Chemotaxis | LTB4 | < 50 | Human | Neutrophils |

| LTB4-induced Calcium Mobilization | LTB4 | < 50 | Human | Neutrophils |

| LTB4-induced CD11b Upregulation | LTB4 | < 100 | Human | Whole Blood |

Table 3: In Vivo Efficacy in Animal Models of Inflammation

| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) |

| Arachidonic Acid-Induced Ear Edema | Mouse | Reduction in ear swelling | < 10 |

| Zymosan-Induced Peritonitis | Rat | Inhibition of neutrophil infiltration | < 15 |

| Collagen-Induced Arthritis | Mouse | Reduction in clinical score | < 20 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize LTB4 receptor antagonists are outlined below.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the LTB4 receptors (BLT1 and BLT2).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human BLT1 or BLT2 receptors, or from native cells known to express the receptors (e.g., human neutrophils).

-

Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]-LTB4) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

LTB4-Induced Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit LTB4-induced migration of inflammatory cells.

Methodology:

-

Cell Isolation: Neutrophils are isolated from fresh human or animal blood.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

Chemoattractant: A solution containing LTB4 is placed in the lower chamber to create a chemotactic gradient.

-

Cell Treatment: The isolated neutrophils are pre-incubated with varying concentrations of this compound and then placed in the upper chamber.

-

Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of LTB4-induced chemotaxis (IC50) is calculated.

LTB4-Induced Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on LTB4-induced intracellular calcium release.

Methodology:

-

Cell Loading: Isolated neutrophils or recombinant cells expressing BLT1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity using a fluorometric plate reader.

-

Data Analysis: The concentration of this compound that inhibits the LTB4-induced calcium signal by 50% (IC50) is determined.

Visualizations

LTB4 Receptor Signaling Pathway

Caption: LTB4 signaling pathway via the BLT1 receptor.

Experimental Workflow for In Vitro Chemotaxis Assay

Caption: Workflow for a typical in vitro chemotaxis assay.

L-647318: An In-Depth Technical Guide for Studying Platelet Aggregation Pathways

An important introductory note: Comprehensive searches of publicly available scientific literature and databases did not yield specific quantitative data, detailed experimental protocols, or established signaling pathways for a compound designated "L-647318" in the context of platelet aggregation research. The information presented herein is a generalized guide for studying platelet aggregation pathways using a thromboxane (B8750289) receptor antagonist, a class of compounds to which this compound would theoretically belong based on the query. This guide is intended for researchers, scientists, and drug development professionals.

Core Concept: Thromboxane A2 and Platelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release various agonists, including thromboxane A2 (TXA2). TXA2 is a potent lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1][2]

TXA2 binds to its G-protein coupled receptor, the thromboxane A2 receptor (TBXA2R), on the surface of platelets.[1] This binding initiates a signaling cascade that leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3] Thromboxane receptor antagonists are valuable tools to investigate this pathway by specifically blocking the actions of TXA2.

Mechanism of Action of Thromboxane Receptor Antagonists

Thromboxane receptor antagonists competitively inhibit the binding of TXA2 to its receptor on platelets.[4] This blockade prevents the downstream signaling events that lead to platelet activation and aggregation. By using such antagonists, researchers can isolate and study the specific contribution of the TXA2 pathway to platelet aggregation induced by various stimuli.

Below is a diagram illustrating the central role of the Thromboxane A2 receptor in platelet aggregation and the point of intervention for a receptor antagonist.

Caption: Thromboxane A2 signaling pathway in platelet aggregation.

Quantitative Data for Thromboxane Receptor Antagonists

While specific data for this compound is unavailable, the following table summarizes the potency of other known thromboxane receptor antagonists against agonist-induced platelet aggregation. This data is provided for comparative purposes.

| Compound | Agonist | Assay System | IC50 / pA2 |

| GR32191 | U-46619 | Human whole blood | pA2 ≈ 8.2[5] |

| R.68070 | U-46619 | Human whole blood | pA2 ≈ 5.4[5] |

| CV-4151 | U-46619 | Human whole blood | pA2 ≈ 4.8[5] |

| EP 045 | Thromboxane Mimetics | Human diluted PRP | Affinity Constant = 1.1 X 10(7) M-1[4] |

Experimental Protocols

A generalized protocol for studying the effect of a thromboxane receptor antagonist on platelet aggregation using light transmission aggregometry (LTA) is provided below. LTA is considered the gold standard for assessing platelet function in vitro.[6]

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least two weeks. Collect blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[7][8]

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the supernatant, which is the platelet-rich plasma (PRP).[9]

-

PPP Preparation: Re-centrifuge the remaining blood at 2000-2500 x g for 15 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).[7][9]

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).

Light Transmission Aggregometry (LTA) Assay

-

Instrument Calibration: Calibrate the aggregometer using PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation (minimum light transmission).[7]

-

Incubation: Pipette an aliquot of PRP into a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer at 37°C for a few minutes to equilibrate.

-

Addition of Antagonist: Add the thromboxane receptor antagonist (e.g., this compound, dissolved in an appropriate vehicle) at various concentrations to the PRP and incubate for a specified period. A vehicle control should be run in parallel.

-

Induction of Aggregation: Add a platelet agonist to induce aggregation. For studying the thromboxane pathway, a TXA2 mimetic like U-46619 is commonly used.[5] Other agonists such as arachidonic acid, ADP, or collagen can also be used to investigate the antagonist's specificity.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is determined from this curve.

-

Data Analysis: Plot the maximum aggregation percentage against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced aggregation).

Below is a workflow diagram for the described experimental protocol.

Caption: Experimental workflow for LTA platelet aggregation assay.

Concluding Remarks

References

- 1. ClinPGx [clinpgx.org]

- 2. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Competitive antagonism at thromboxane receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing platelet aggregation activity [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Role of L-647318 (S-145) in Cardiovascular Disease Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-647318, also identified as S-145, is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. Thromboxane A2 is a key mediator in the pathophysiology of cardiovascular diseases, contributing to platelet aggregation, vasoconstriction, and inflammation. This technical guide provides a comprehensive overview of the role of this compound (S-145) in preclinical cardiovascular disease models. While direct and extensive studies on S-145 in chronic cardiovascular disease models are limited, this guide synthesizes the available data on S-145 and complements it with findings from other well-characterized TXA2 receptor antagonists to provide a thorough understanding of this drug class's potential in cardiovascular research. We will delve into its mechanism of action, its effects on key cardiovascular processes such as platelet aggregation, smooth muscle contraction, and its potential role in attenuating atherosclerosis and cardiac remodeling. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to this compound (S-145) and the Thromboxane A2 Receptor

This compound, scientifically known as S-145, is a research compound that acts as a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. The TXA2 signaling pathway is a critical component of hemostasis and inflammation. Upon activation by its ligand, TXA2, the TP receptor initiates a cascade of intracellular events leading to platelet activation and aggregation, as well as contraction of vascular smooth muscle cells. In pathological conditions, overactivation of this pathway is implicated in the development and progression of various cardiovascular diseases, including atherosclerosis, thrombosis, and potentially cardiac hypertrophy.[1][2]

Mechanism of Action

This compound (S-145) exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascade, which is primarily mediated through Gq/11 proteins.

Quantitative Data

The following tables summarize the key quantitative data for this compound (S-145) and other relevant TXA2 receptor antagonists.

| Compound | Parameter | Value | Assay Condition | Reference |

| This compound (S-145) | IC50 | 1.4 nM | Inhibition of U-46619-induced contraction of rat thoracic aorta | [3] |

| This compound (S-145) | Binding Affinity (Ki) | 0.75 nM | [3H]S-145 binding to human platelet membranes in the presence of 20 mM MgCl2 | |

| SQ-29548 | IC50 | 14.5 nM | Inhibition of U-46619-induced contraction of rat thoracic aorta | [3] |

| ONO-3708 | IC50 | 52.6 nM | Inhibition of U-46619-induced contraction of rat thoracic aorta | [3] |

Table 1: In Vitro Potency of this compound (S-145) and other TXA2 Receptor Antagonists

| Compound | Animal Model | Dose | Effect | Reference |

| This compound (S-145) | Rat | 10 mg/kg, p.o. | Inhibition of collagen-induced thrombocytopenia with a duration of over 4 hours | [4] |

| NTP42 | Rat (Pulmonary Artery Banding) | 1 mg/kg, p.o. BID | Attenuated cardiac hypertrophy and fibrosis | [5] |

| nstpbp5185 | ApoE-deficient mice | Not specified | Significantly reduced neointima formation and aortic atherosclerotic lesion area | [6] |

| BM-573 | LDL receptor-deficient mice | Not specified | Reduced atherogenesis, especially in combination with a COX-1 inhibitor | [7] |

Table 2: In Vivo Efficacy of TXA2 Receptor Antagonists in Cardiovascular Models

Role in Cardiovascular Disease Models

Atherosclerosis

Thromboxane A2 is known to be a pro-atherogenic mediator.[1] It promotes inflammation within the vessel wall, enhances platelet activation at the site of endothelial injury, and contributes to vascular smooth muscle cell proliferation. Studies with various TXA2 receptor antagonists in animal models of atherosclerosis, such as apolipoprotein E (ApoE)-deficient mice, have demonstrated a significant reduction in atherosclerotic lesion development.[6][7] These antagonists have been shown to decrease vascular inflammation and reduce the size of atherosclerotic plaques. While specific long-term studies with S-145 in atherosclerosis models are not extensively published, its potent anti-platelet and anti-vasoconstrictive effects suggest a similar atheroprotective role.

Cardiac Hypertrophy and Remodeling

The role of the TXA2 pathway in cardiac hypertrophy is more complex. While some studies suggest that TP receptor signaling contributes to cardiac hypertrophy and fibrosis in response to pressure overload[5], other research indicates that direct activation of the TXA2 receptor on cardiomyocytes does not induce hypertrophy but instead leads to apoptosis (cell death).[1][6][8] This suggests that the pro-hypertrophic effects of TXA2 might be indirect, possibly mediated by its effects on vascular tone, inflammation, or other cell types in the heart. Antagonism of the TXA2 receptor, therefore, could be beneficial in preventing pathological cardiac remodeling by reducing cardiomyocyte death and potentially mitigating the inflammatory and fibrotic responses.

Vascular Inflammation

Vascular inflammation is a hallmark of atherosclerosis and other cardiovascular diseases. TXA2 contributes to this process by promoting the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of inflammatory cells into the vessel wall.[9][10] By blocking the TXA2 receptor, this compound (S-145) is expected to reduce the expression of these adhesion molecules and thereby attenuate the inflammatory cascade. Studies with other TXA2 receptor antagonists have shown a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in animal models.[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is a standard method to assess the anti-platelet activity of compounds like this compound (S-145).

Methodology:

-

Blood Collection: Draw whole blood from healthy human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP) as the supernatant.

-

Assay:

-

Place a small volume of PRP into an aggregometer cuvette with a stir bar.

-

Pre-incubate the PRP with varying concentrations of this compound (S-145) or vehicle control for a specified time.

-

Add a platelet agonist such as U-46619 (a stable TXA2 mimetic), collagen, or ADP to induce aggregation.

-

Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.

-

-

Data Analysis: The extent of inhibition of aggregation by this compound (S-145) is calculated relative to the vehicle control.

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol assesses the ability of this compound (S-145) to inhibit vasoconstriction.

Methodology:

-

Tissue Preparation: Isolate aortic rings from experimental animals (e.g., rats) and mount them in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.

-

Contraction Induction: After an equilibration period, induce contraction of the aortic rings by adding a stable TXA2 mimetic like U-46619.

-

Inhibition: In separate experiments, pre-incubate the aortic rings with different concentrations of this compound (S-145) before adding U-46619.

-

Measurement: Record the isometric tension of the aortic rings using a force transducer.

-

Data Analysis: Determine the concentration-response curve for U-46619 in the absence and presence of this compound (S-145) to calculate its inhibitory potency (e.g., IC50).

In Vivo Atherosclerosis Model (ApoE-deficient mice)

This is a widely used model to study the development of atherosclerosis.

Methodology:

-

Animal Model: Use apolipoprotein E (ApoE)-deficient mice, which are genetically predisposed to developing hypercholesterolemia and atherosclerosis.

-

Diet: Feed the mice a high-fat or Western-type diet to accelerate the development of atherosclerotic lesions.

-

Drug Administration: Administer this compound (S-145) or a vehicle control to the mice for a predetermined period (e.g., 12-16 weeks). The route of administration could be oral gavage or intraperitoneal injection.

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system. Collect the aorta and heart.

-

Plaque Analysis:

-

En face analysis: Stain the entire aorta with a lipid-soluble dye (e.g., Oil Red O) to visualize and quantify the total atherosclerotic plaque area.

-

Histological analysis: Section the aortic root and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess plaque morphology. Use specific stains for lipids (Oil Red O), collagen (Masson's trichrome), and macrophages (e.g., anti-CD68 antibody) to characterize the plaque composition.

-

In Vivo Cardiac Hypertrophy Model (Transverse Aortic Constriction - TAC)

The TAC model is a common surgical procedure to induce pressure overload-induced cardiac hypertrophy.

Methodology:

-

Surgical Procedure: In anesthetized mice, perform a partial ligation of the transverse aorta to create a pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.[11][12]

-

Drug Administration: Administer this compound (S-145) or vehicle to the mice for a specified duration following the TAC surgery.

-

Functional Assessment: Monitor cardiac function using echocardiography at baseline and at various time points after surgery to measure parameters such as left ventricular wall thickness, chamber dimensions, and ejection fraction.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the hearts.

-

Hypertrophy assessment: Measure the heart weight to body weight ratio.

-

Histological analysis: Section the heart and stain with H&E to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify fibrosis.

-

Gene and protein expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and fibrotic markers (e.g., collagen I, TGF-β) using qPCR and Western blotting.

-

Conclusion

This compound (S-145) is a potent thromboxane A2 receptor antagonist with significant potential for the study and potential treatment of cardiovascular diseases. Its ability to inhibit platelet aggregation and vasoconstriction is well-documented. While direct evidence in chronic cardiovascular disease models is still emerging, the established roles of the TXA2 pathway in atherosclerosis, inflammation, and cardiomyocyte apoptosis strongly suggest that this compound (S-145) could be a valuable tool to investigate these processes and may hold therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further explore the cardiovascular effects of this and similar compounds. Further in-depth studies are warranted to fully elucidate the long-term effects of this compound (S-145) on the progression of atherosclerosis and pathological cardiac remodeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycn ameliorates cardiac hypertrophy-induced heart failure in mice by mediating the USP2/JUP/Akt/β-catenin cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac hypertrophy in mice submitted to a swimming protocol: influence of training volume and intensity on myocardial renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cardiac thromboxane A2 receptor activation does not directly induce cardiomyocyte hypertrophy but does cause cell death that is prevented with gentamicin and 2-APB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Thromboxane A2-Induced Arrhythmias and Intracellular Calcium Changes in Cardiac Myocytes by Blockade of the Inositol Trisphosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac thromboxane A2 receptor activation does not directly induce cardiomyocyte hypertrophy but does cause cell death that is prevented with gentamicin and 2-APB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammatory Cytokines in Vascular Dysfunction and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Endothelial Cell Adhesion Molecule Expression by Mast Cells, Macrophages, and Neutrophils | PLOS One [journals.plos.org]

- 11. Mouse model of cardiac hypertrophy [bio-protocol.org]

- 12. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

An In-depth Technical Guide on the Effects of BAY 11-7082 on Inflammatory Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 11-7082 is a widely utilized experimental anti-inflammatory compound that has been instrumental in elucidating the roles of key inflammatory signaling pathways. Initially identified as a selective and irreversible inhibitor of IκBα phosphorylation, its primary mechanism of action involves the potent suppression of the canonical NF-κB signaling cascade.[1][2] Subsequent research has revealed that BAY 11-7082 possesses a broader inhibitory profile, targeting multiple components of the inflammatory response, including the NLRP3 inflammasome and various protein tyrosine phosphatases.[3][4][5] This technical guide provides a comprehensive overview of the effects of BAY 11-7082 on inflammatory signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action of BAY 11-7082

BAY 11-7082 primarily exerts its anti-inflammatory effects by preventing the degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[1] BAY 11-7082 irreversibly inhibits the cytokine-induced phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and effectively blocking NF-κB-mediated gene transcription.[1][3]

While the inhibition of IκBα phosphorylation is its most well-characterized function, studies have indicated that BAY 11-7082 may not directly inhibit the IKK complex itself but rather upstream components of the ubiquitin system.[6] Furthermore, BAY 11-7082 has been shown to directly inhibit the ATPase activity of the NLRP3 inflammasome, a key multiprotein complex involved in the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3] This dual inhibitory action on both the NF-κB and NLRP3 inflammasome pathways contributes to its broad-spectrum anti-inflammatory properties.

Effects on Inflammatory Signaling Cascades

The inhibitory actions of BAY 11-7082 have profound effects on multiple inflammatory signaling cascades, leading to a significant reduction in the inflammatory response.

The NF-κB Signaling Pathway

As the primary target of BAY 11-7082, the NF-κB pathway is significantly attenuated in the presence of the compound. This leads to a marked decrease in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][7] The inhibition of NF-κB signaling by BAY 11-7082 has been demonstrated in a variety of cell types and experimental models.[4][8]

Diagram of the NF-κB Signaling Pathway and the Inhibitory Action of BAY 11-7082

Caption: Inhibition of the NF-κB pathway by BAY 11-7082.

Mitogen-Activated Protein Kinase (MAPK) Pathways

While the primary effects of BAY 11-7082 are on the NF-κB pathway, some studies have reported its influence on MAPK signaling cascades, including the ERK, p38, and JNK pathways.[7][8] However, the effects on these pathways appear to be cell-type and context-dependent. In some instances, BAY 11-7082 has been shown to suppress the phosphorylation and activation of ERK and p38.[7] In other contexts, particularly in combination with other stimuli, it has been observed to enhance the activation of SAPK/JNK.[9]

The NLRP3 Inflammasome

BAY 11-7082 has been identified as a direct inhibitor of the NLRP3 inflammasome.[3] This inhibition is independent of its effects on NF-κB and occurs through the blockade of the ATPase activity of NLRP3.[3] This action prevents the assembly of the inflammasome complex and the subsequent activation of caspase-1, which is responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data on the Effects of BAY 11-7082

The following tables summarize the quantitative data on the inhibitory effects of BAY 11-7082 from various studies.

| Parameter | Cell Type/Model | Stimulus | IC50 / Concentration | Effect | Reference |

| IκBα Phosphorylation | Human Endothelial Cells | TNF-α | 5-10 µM (IC50) | Inhibition of IκBα phosphorylation | [2] |

| Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) | Human Endothelial Cells | TNF-α | 5-10 µM (IC50) | Inhibition of surface expression | [2] |

| IL-1β Production | Murine Macrophages | LPS + Nigericin | 1-2.5 µM | Significant reduction in IL-1β production | [10] |

| NF-κB Luciferase Activity | NCI-H1703 cells | Basal and TNF-α | < 8 µM | Dose-dependent inhibition of NF-κB activity | [11] |

| Cell Proliferation | NCI-H1703 cells | - | 8 µM | Strong inhibition of cell proliferation | [11] |

| Tumor Weight | Human Fibroid Xenograft in SCID mice | - | 20 mg/kg daily for 2 months | 50% reduction in tumor weight | [4] |

Experimental Protocols

Western Blot Analysis of IκBα Phosphorylation

This protocol is used to assess the inhibitory effect of BAY 11-7082 on the phosphorylation of IκBα.

Materials:

-

Cell line of interest (e.g., HeLa, RAW 264.7)

-

Complete cell culture medium

-

BAY 11-7082 (dissolved in DMSO)

-

NF-κB activating stimulus (e.g., TNF-α, LPS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with desired concentrations of BAY 11-7082 (e.g., 1-20 µM) or vehicle (DMSO) for 1 hour.[1]

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 5-15 minutes.[1]

-

Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.

Workflow for Western Blot Analysis

Caption: A typical workflow for Western blot analysis.

Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol allows for the direct visualization of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus and its inhibition by BAY 11-7082.

Materials:

-

Cells of interest seeded on glass coverslips in a 12- or 24-well plate

-

BAY 11-7082

-

NF-κB activator (e.g., TNF-α)

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-p65

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 568)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Pre-treat the cells with BAY 11-7082 (e.g., 5 µM) or vehicle for 1 hour.[12]

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 30-60 minutes.[1]

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-p65 antibody overnight at 4°C.[12]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

BAY 11-7082 is a potent and multifaceted inhibitor of inflammatory signaling. Its well-documented ability to suppress the NF-κB pathway, coupled with its inhibitory effects on the NLRP3 inflammasome, makes it an invaluable tool for researchers investigating the molecular mechanisms of inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing BAY 11-7082 to probe these critical signaling cascades and to advance the development of novel anti-inflammatory therapeutics. It is important for researchers to consider its broad-spectrum activity and potential off-target effects when interpreting experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 3. invivogen.com [invivogen.com]

- 4. mdpi.com [mdpi.com]

- 5. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apexbt.com [apexbt.com]

- 12. The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells [mdpi.com]

Unraveling L-647318: A Deep Dive into its Cellular Interactions and Binding Characteristics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the compound L-647318, with a specific focus on its cellular targets and binding affinity. The information presented herein is curated from publicly available scientific literature and databases to provide a detailed understanding of its pharmacological profile.

Primary Cellular Target: Beta-Adrenergic Receptors

This compound is identified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3][4] These receptors are integral components of the sympathetic nervous system and are crucial in mediating the "fight-or-flight" response.[4] Beta-blockers, including this compound, exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors.[1][4]

The heart contains a high density of beta-1 (β1) adrenergic receptors, and their stimulation leads to an increase in heart rate, contractility, and cardiac output.[1] By blocking these receptors, this compound can effectively modulate cardiac function, making it a valuable agent in the management of various cardiovascular conditions.[2][3][4][5]

Secondary Cellular Target: Adenylyl Cyclase

The downstream signaling cascade of beta-adrenergic receptors involves the activation of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][6] As a beta-blocker, this compound indirectly inhibits the activity of adenylyl cyclase by preventing the initial receptor activation.[1] This disruption of the signaling pathway contributes to the overall pharmacological effect of the compound.

Binding Affinity of this compound

Table 1: Summary of Expected Binding Data for a Beta-Adrenergic Antagonist

| Parameter | Description | Typical Range for Beta-Blockers |

| Ki (nM) | Inhibition constant; a measure of the binding affinity of the antagonist. Lower values indicate higher affinity. | 0.1 - 100 |

| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand. | 0.1 - 200 |

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound involves a series of well-established experimental protocols.

Radioligand Binding Assay

This technique is the gold standard for quantifying the affinity of a ligand for a receptor.[7][8][9]

Objective: To determine the Ki of this compound for beta-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes expressing the target beta-adrenergic receptor are isolated from cell cultures or tissue homogenates.[10]

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a known beta-blocker) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.[7]

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand via filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.[10]

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Objective: To assess the functional antagonism of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a beta-adrenergic agonist (e.g., isoproterenol).

-

cAMP Measurement: The intracellular levels of cAMP are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The results are expressed as the percentage of inhibition of the agonist-stimulated cAMP production.

Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that is inhibited by this compound.

Inhibition of the beta-adrenergic signaling pathway by this compound.

Conclusion

This compound is a beta-adrenergic receptor antagonist that exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors, primarily the β1 subtype. This action leads to the indirect inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The binding affinity of this compound can be precisely determined using competitive radioligand binding assays, a fundamental technique in drug discovery and development. A thorough understanding of its cellular targets and binding characteristics is essential for its rational use in research and potential therapeutic applications.

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta blocker - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for L-647318 in In Vitro Platelet Aggregation Assays

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Thromboxane (B8750289) A2 (TXA2) is a potent arachidonic acid metabolite that plays a crucial role in amplifying platelet activation and aggregation.[1][2] TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor on the platelet surface.[1] Activation of the TP receptor initiates a signaling cascade leading to increased intracellular calcium, platelet shape change, granule release, and ultimately, aggregation.[2]

L-647318 is a compound expected to act as a selective antagonist of the TP receptor. By blocking the binding of TXA2 and its mimetics, this compound is hypothesized to inhibit platelet aggregation. These application notes provide a detailed protocol for characterizing the in vitro antiplatelet activity of this compound using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[3] The protocol describes the use of U46619, a stable TXA2 mimetic, to induce platelet aggregation and subsequently determine the inhibitory potency (IC50) of this compound.

Signaling Pathway of Thromboxane A2-Mediated Platelet Aggregation

The following diagram illustrates the signaling pathway initiated by TXA2 binding to its receptor on platelets and the proposed point of inhibition by this compound.

Caption: Thromboxane A2 signaling pathway in platelets and this compound's point of action.

Experimental Protocols

This section details the methodology for assessing the inhibitory effect of this compound on platelet aggregation induced by the TXA2 analog, U46619.

Materials and Reagents

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted.

-

U46619 (Thromboxane A2 mimetic): Stock solution prepared in ethanol (B145695) and diluted in saline.

-

Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.8% (0.129 M) or 3.2% (0.109 M) tri-sodium citrate (B86180).

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Bovine Serum Albumin (BSA): For specific applications if required.

-

Aggregometer Cuvettes with Stir Bars.

-

Pipettes and Pipette Tips.

-

Centrifuge.

-

Light Transmission Aggregometer.

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[4][5] The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[5]

-

Handling: Process blood within 1-4 hours of collection.[5][6] Keep samples at room temperature (20-24°C) as cooling can activate platelets.[7]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[7]

-

PRP Collection: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene (B1209903) tube.

-

Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2,500 x g for 10-15 minutes) to pellet the remaining cellular components.[5]

-

PPP Collection: Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

In Vitro Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette 450 µL of PPP into an aggregometer cuvette.

-

Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% light transmission baseline.

-

Pipette 450 µL of PRP into a separate cuvette.

-

Place this cuvette in the sample channel and set this as the 0% light transmission baseline.

-

-

Assay Procedure:

-

Aliquot 450 µL of PRP into pre-warmed (37°C) aggregometer cuvettes containing a magnetic stir bar.

-

Place the cuvettes into the sample wells of the aggregometer and allow the PRP to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).

-

Add 50 µL of the this compound solution (or vehicle control) at various final concentrations. Incubate for a predetermined time (e.g., 2-5 minutes).

-

Initiate aggregation by adding 50 µL of the U46619 agonist solution. The final concentration of U46619 should be one that induces a submaximal (e.g., 80%) aggregation response, as determined from a prior dose-response curve.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The primary endpoint is the maximum percentage of aggregation.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the U46619-induced aggregation) from the dose-response curve using non-linear regression analysis.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro platelet aggregation assay.

Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experiments.

Table 1: Dose-Response of this compound Against U46619-Induced Platelet Aggregation

| This compound Concentration (µM) | Maximum Aggregation (%) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 85.2 | 4.1 | 0.0 |

| 0.01 | 76.5 | 5.5 | 10.2 |

| 0.1 | 55.1 | 4.8 | 35.3 |

| 1 | 22.3 | 3.9 | 73.8 |

| 10 | 5.8 | 2.1 | 93.2 |